Ethyl 3-benzoylacrylate
Overview
Description
Ethyl 3-benzoylacrylate is an organic compound with the molecular formula C12H12O3. It is a clear yellow liquid known for its use in various chemical reactions and applications. The compound is also referred to as ethyl trans-3-benzoylacrylate and has a molecular weight of 204.22 g/mol .
Preparation Methods
Ethyl 3-benzoylacrylate can be synthesized through several methods. One common synthetic route involves the Michael addition reaction, where ethyl acrylate reacts with benzoyl chloride in the presence of a base such as sodium hydroxide. The reaction typically occurs under controlled temperature and pressure conditions to yield this compound .
In industrial settings, the production of this compound may involve more efficient and scalable methods. These methods often include the use of catalysts and optimized reaction conditions to maximize yield and purity. The compound is then purified through distillation or recrystallization techniques .
Chemical Reactions Analysis
Ethyl 3-benzoylacrylate undergoes various chemical reactions, including:
Michael Addition Reaction: This reaction involves the addition of a nucleophile to the α,β-unsaturated carbonyl compound.
Oxidation: The compound can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized products.
Reduction: Reduction reactions can convert this compound into alcohols or other reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups under specific conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .
Scientific Research Applications
Ethyl 3-benzoylacrylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Industry: It is used in the production of polymers, resins, and other materials with specific properties.
Mechanism of Action
The mechanism of action of ethyl 3-benzoylacrylate involves its reactivity as an α,β-unsaturated carbonyl compound. The compound can undergo nucleophilic addition reactions, where nucleophiles attack the β-carbon, leading to the formation of various adducts. This reactivity is facilitated by the presence of the electron-withdrawing benzoyl group, which stabilizes the intermediate formed during the reaction .
Comparison with Similar Compounds
Ethyl 3-benzoylacrylate can be compared with similar compounds such as:
Mthis compound: Similar in structure but with a methyl ester group instead of an ethyl ester group.
Ethyl cinnamate: Contains a similar α,β-unsaturated carbonyl structure but with a different substituent on the β-carbon.
Ethyl 3-phenylpropanoate: Lacks the α,β-unsaturation but has a similar overall carbon skeleton.
This compound is unique due to its specific reactivity and applications in the synthesis of pharmaceuticals and other organic compounds .
Properties
IUPAC Name |
ethyl (E)-4-oxo-4-phenylbut-2-enoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O3/c1-2-15-12(14)9-8-11(13)10-6-4-3-5-7-10/h3-9H,2H2,1H3/b9-8+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACXLBHHUHSJENU-CMDGGOBGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=CC(=O)C1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C=C/C(=O)C1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15121-89-8, 17450-56-5 | |
Record name | Ethyl (2E)-4-oxo-4-phenyl-2-butenoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=15121-89-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | E-Ethyl-4-oxo-4-phenylcrotonate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015121898 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Butenoic acid, 4-oxo-4-phenyl-, ethyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017450565 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | E-ethyl-4-oxo-4-phenylcrotonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.100.947 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Ethylbenzoylacrylate (raw) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.103.536 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-Butenoic acid, 4-oxo-4-phenyl-, ethyl ester, (2E) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.123.558 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Ethyl 3-benzoyl acrylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the common synthetic routes for Ethyl 3-benzoylacrylate?
A: this compound can be synthesized via several routes. One method involves a one-pot reaction using acetophenone and glyoxylic acid as starting materials, followed by esterification and purification steps []. Another approach utilizes Friedel-Crafts acylation of benzene with maleic anhydride, followed by esterification. This method requires careful purification to remove byproducts like alkylbenzene [].
Q2: How does the structure of this compound influence its reactivity?
A: this compound possesses an electrophilic α,β-unsaturated carbonyl system, making it susceptible to nucleophilic attack. This feature allows it to participate in reactions like Michael additions. For example, L-alanine benzyl ester tosylate can undergo Michael addition with this compound, a key step in the synthesis of Quinapril Hydrochloride []. Furthermore, the presence of both electron-withdrawing (benzoyl, ester) and electron-donating (alkene) groups makes it a versatile building block for the synthesis of various heterocyclic compounds [, ].
Q3: What is the role of this compound in the synthesis of heterocyclic compounds?
A: this compound serves as a crucial reagent in synthesizing pyrrolo[1,2-a]imidazoles and imidazo[1,2-a]-pyridines []. The reaction proceeds through regioselective aza-ene additions and cyclic-condensation reactions with heterocyclic ketene aminals. This method offers a concise and efficient route to these valuable heterocyclic scaffolds.
Q4: How does the crystalline state influence the photoreactivity of derivatives of this compound?
A: Studies on 2-(dibenzylamino)this compound, a derivative of this compound, reveal that its crystalline state plays a crucial role in its photochemical behavior []. Specifically, CH/π interactions between aliphatic and aromatic C–H bonds with benzene rings within the crystal lattice dictate the molecular orientation. This specific arrangement facilitates an efficient [2+2] photocycloaddition reaction upon UV irradiation, yielding a head-to-tail dimer with high selectivity [, ].
Q5: What are the potential applications of this compound and its derivatives?
A: The diverse reactivity of this compound and its derivatives makes them valuable building blocks in organic synthesis. Their use in preparing heterocyclic compounds like pyrrolo[1,2-a]imidazoles and imidazo[1,2-a]-pyridines highlights their potential in medicinal chemistry []. Additionally, the light-induced cycloaddition reactions observed in crystalline derivatives suggest potential applications in materials science, particularly in the development of photoresponsive materials [].
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